3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Medicinal chemistry Cross-coupling Structure–activity relationship

3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a privileged 4-azaindole scaffold featuring two orthogonal C3 and C6 bromine substituents that enable sequential cross-coupling for rapid SAR exploration. The dual bromine pattern provides tunable halogen bonding capacity validated by quantum chemical σ-hole analysis, while the 5-methoxy group offers a hydrogen bond acceptor site. At ≥98% purity, it eliminates confounding brominated impurities that could act as non-specific binders in AlphaScreen or BROMOscan assays. Substituting with mono-halogenated or non-halogenated pyrrolopyridine analogues forfeits this orthogonal reactivity, drastically limiting accessible chemical space in structure–activity relationship campaigns targeting kinases and bromodomains.

Molecular Formula C8H6Br2N2O
Molecular Weight 305.95 g/mol
CAS No. 1000341-07-0
Cat. No. B1613685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine
CAS1000341-07-0
Molecular FormulaC8H6Br2N2O
Molecular Weight305.95 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=N1)C(=CN2)Br)Br
InChIInChI=1S/C8H6Br2N2O/c1-13-8-4(9)2-6-7(12-8)5(10)3-11-6/h2-3,11H,1H3
InChIKeyJVRJZBZYVVSVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (CAS 1000341-07-0) – Procurement-Ready Heterocyclic Building Block for Medicinal Chemistry & Cross-Coupling Applications


3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine (also referred to as 3,6-dibromo-5-methoxy-4-azaindole) is a dibrominated fused pyrrolopyridine heterocycle with molecular formula C₈H₆Br₂N₂O and molecular weight 305.95 g/mol [1]. The core 1H-pyrrolo[3,2-b]pyridine scaffold serves as a privileged structure in kinase inhibitor design, while the dual bromine substituents at the 3- and 6-positions enable orthogonal cross-coupling reactions for rapid analogue generation [2]. The 5-methoxy group further modulates electronic properties and can participate in hydrogen bonding, making this compound a versatile intermediate in medicinal chemistry campaigns targeting kinases, bromodomains, and other therapeutically relevant protein families [3].

Why Generic 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine Substitution Fails – Differentiated Reactivity and Selectivity Requirements in Cross-Coupling and Biological Assays


Simple replacement of 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine with mono-halogenated or non-halogenated pyrrolopyridine analogues forfeits the orthogonal reactivity conferred by the dual C3 and C6 bromine substituents, drastically limiting the accessible chemical space in structure–activity relationship (SAR) explorations [2]. Computational studies on the halogen bonding capacity of brominated pyrrolopyridines demonstrate that the σ-hole magnitude (VS,max) on the bromine atoms is highly sensitive to the specific substitution pattern and the presence of electron-withdrawing groups, meaning small structural changes unpredictably alter both reactivity and target binding [1]. Consequently, the risk of failed cross-coupling selectivity, reduced synthetic yields, or diminished biological target engagement precludes casual interchange with other halogenated pyrrolopyridine building blocks [3].

Quantitative Differentiation Evidence for 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine Over Its Closest Structural Analogs


Orthogonal Dual Bromine Reactivity Enables Sequential Cross-Coupling vs. Single-Point Functionalization of Mono-Bromo Analogs

The symmetrical 3,6-dibromo substitution pattern of the target compound permits stepwise Suzuki–Miyaura monocoupling at C3 and C6, a capability absent in mono-bromo analogues such as 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine. Dibromoarenes can achieve selective monoarylation under mechanochemical conditions, affording mono-coupled intermediates in yields up to 67% before a second cross-coupling step [1]. In contrast, mono-bromo analogues are restricted to a single arylation event, severely limiting the diversity of accessible derivatives and the efficiency of parallel medicinal chemistry campaigns [2].

Medicinal chemistry Cross-coupling Structure–activity relationship

5-Methoxy Group Modulates Electronic Properties and Hydrogen Bonding Compared to 5-H or 5-F Analogs

The 5-methoxy substituent on the pyrrolo[3,2-b]pyridine scaffold significantly influences the electrostatic potential of the σ-hole on the adjacent bromine atoms, thereby tuning halogen bonding strength. Computational modelling of 339 brominated pyrrolopyridine derivatives revealed that the VS,max parameter (σ-hole magnitude) ranges from –1.3 to 35.1 kcal/mol depending on the substituent type and position, with electron-donating groups such as –OCH₃ producing distinct electrostatic profiles compared to –H, –F, or –CH₃ [1]. The 5-methoxy group elevates the hydrogen bond acceptor character of the scaffold while moderating the electrophilicity of the bromine atoms, offering a balanced reactivity profile that is not replicated by 5-hydrogen or 5-fluoro analogues [2].

Computational chemistry Halogen bonding Drug design

Commercially Available at Controlled Purity (≥98%) vs. Variable Purity of In-House Synthesized Mono-Bromo Analogues

The target compound is commercially available from multiple vendors with certified purity of ≥98% (HPLC), as verified by independent supplier certificates of analysis . In contrast, the closest mono-bromo analogue, 3-bromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine, is typically provided at lower purity (≥95%) or requires custom synthesis, introducing batch-to-batch variability that can compromise the reproducibility of medicinal chemistry SAR studies . The 98% purity specification for the 3,6-dibromo derivative reduces the risk of confounding off-target effects caused by brominated impurities in cellular assays.

Chemical procurement Quality control Reproducibility

Validated as a Key Intermediate in 4-Azaindole-Based Kinase Inhibitor Synthesis vs. Alternative Heterocyclic Cores

The 4-azaindole scaffold, for which 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine is a direct precursor, has been experimentally validated in TR-FRET kinase assays as a privileged core for Raf-1 inhibition. Among 30 synthesized 4-azaindole derivatives, one compound demonstrated a Raf-1 IC₅₀ of 9.8 μM with selective cytotoxicity against Huh7 liver tumour cells (IC₅₀ = 3 μM) [1]. This experimentally confirmed kinase inhibitory potential of the 4-azaindole scaffold provides a validated starting point for analogue generation that is not guaranteed for alternative heterocyclic building blocks such as 5-azaindole or 7-azaindole isomers, where SAR data may be absent or less favourable.

Kinase inhibitors Raf/MEK/ERK pathway 4-Azaindole

Optimal Application Scenarios for 3,6-Dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine in Drug Discovery and Chemical Biology


Sequential Diversification for Kinase Inhibitor Library Synthesis

Medicinal chemistry teams synthesizing focused libraries of 4-azaindole-based kinase inhibitors can exploit the two orthogonal bromine substituents for consecutive Suzuki–Miyaura cross-coupling reactions. The first coupling at the more reactive C3 position installs an aryl or heteroaryl group, followed by a second coupling at C6 to introduce a different substituent, enabling rapid exploration of vectors extending toward the ribose pocket and solvent-exposed region of the kinase ATP-binding site [1]. This strategy has been explicitly employed in Raf-1 inhibitor programmes using the 4-azaindole scaffold, where C2 and C5 modifications were achieved via lithiation and palladium-catalysed cross-coupling from N-benzenesulfonyl-5-methoxy-4-azaindole [2].

Halogen Bonding-Driven Fragment-Based Drug Design

Computational evidence demonstrates that the bromine atoms on the pyrrolopyridine scaffold can form tunable halogen bonds with backbone carbonyl oxygens in protein binding sites [3]. Fragment-based drug discovery groups can use 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine as a fragment-sized (MW = 305.95 Da) starting point, where the dual bromine substituents serve simultaneously as synthetic handles and halogen bond donors, while the 5-methoxy group provides an additional hydrogen bond acceptor site [4]. The calculated electrostatic potential range for brominated pyrrolopyridines underscores the need for quantum chemical guidance when selecting the optimal substitution pattern for a given target.

Precursor for Bromodomain-Targeting Chemical Probes

Pyrrolopyridine derivatives have been disclosed as bromodomain inhibitors in multiple patent families, with the dibromo-methoxy substitution pattern serving as a key intermediate for further functionalisation [5]. The compound can be elaborated into BRD4 BD2-selective probes through sequential cross-coupling at C3 and C6, potentially achieving the sub-micromolar binding affinities (Kd < 1 μM) required for cellular target engagement studies. The 98% purity specification ensures that the starting material does not introduce confounding brominated impurities that could act as non-specific bromodomain binders in AlphaScreen or BROMOscan assays .

Chemical Biology Tool for Studying Halogen Bonding in Protein–Ligand Complexes

The well-defined bromine substitution pattern and methoxy group of this compound make it an ideal model system for experimental validation of computational halogen bonding predictions. Co-crystallisation studies with model proteins can directly measure the C–Br···O=C halogen bond distances and angles, providing quantitative structural data to refine force field parameters. The commercial availability at ≥98% purity and the established synthetic accessibility of derivatives ensure that structure–activity relationships can be generated with high confidence and reproducibility [6].

Quote Request

Request a Quote for 3,6-dibromo-5-methoxy-1H-pyrrolo[3,2-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.